Trifluorothymine
Overview
Description
Synthesis Analysis
Trifluorothymine can be synthesized through various chemical pathways, with some methods focusing on the functionalization of existing thymine molecules or building the compound from simpler precursors. A notable approach involves the oxidation and fluorination of dithiocarbamates, leading to the introduction of trifluoromethyl groups into the desired positions on the molecular scaffold (Kanie, Mizuno, Kuroboshi, & Hiyama, 1998).
Molecular Structure Analysis
The molecular structure of trifluorothymine has been elucidated using various analytical techniques, including X-ray crystallography. The presence of fluorine atoms significantly affects the molecular geometry and electronic distribution, leading to unique stacking and hydrogen bonding interactions compared to non-fluorinated analogues. The crystal structure analysis of 5-trifluorothymine reveals dimeric type N-H⋯O hydrogen bonding and head-to-head stacking of fluorine atoms, indicating the role of fluorine in modulating molecular interactions (Rajeswaran & Srikrishnan, 2008).
Chemical Reactions and Properties
Trifluorothymine participates in a variety of chemical reactions, leveraging its fluorinated moieties for reactivity not observed in thymine. The compound's ability to form stable hydrogen bonds and engage in fluorine-mediated interactions facilitates its use in nucleophilic substitutions and the formation of novel molecular complexes. The synthesis and reactions of N-methylnitrilium trifluoromethanesulphonate salts illustrate the versatility of trifluorinated compounds in generating aromatic ketimines, ketones, and a variety of heterocyclic structures (Booth, Jibodu, & Proença, 1980).
Scientific Research Applications
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Application in Perovskite Solar Cells
- Summary of Application : Trifluorothymine has been used as an interlayer in perovskite solar cells to reduce degradation and control cracks in hole transport layers .
- Methods of Application : The trifluorothymine molecules self-organize due to the promotion by lead and iodine, which helps remove electron and hole traps on the surface of perovskite, reduce thermal decomposition of hybrid perovskites, and control the cracks of organic hole transport layers .
- Results or Outcomes : Perovskite solar cells with a trifluorothymine interlayer maintained about 90% of initial efficiency after 1000 hours of aging at 85 °C .
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Thymidine Kinase Substrate
- Summary of Application : Trifluorothymine serves as a thymidine kinase substrate to study enzyme specificity and kinetics .
- Methods of Application : Trifluorothymine is used in biochemical assays to study the specificity and kinetics of thymidine kinase .
- Results or Outcomes : The results of these studies contribute to our understanding of enzyme function and can be used in the development of drugs and therapies .
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Inhibition of Thymidylate Synthase
- Summary of Application : Trifluorothymine may be used in the inhibition of thymidylate synthase .
- Methods of Application : Trifluorothymine is used in biochemical assays to study the inhibition of thymidylate synthase .
- Results or Outcomes : The results of these studies contribute to our understanding of enzyme function and can be used in the development of drugs and therapies .
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Anti-Herpesvirus Antiviral Drug
- Summary of Application : Trifluorothymine, also known as Trifluridine, is used primarily on the eye as an anti-herpesvirus antiviral drug .
- Methods of Application : It is applied as eye drops for the treatment of keratitis and keratoconjunctivitis caused by the herpes simplex virus types 1 and 2 .
- Results or Outcomes : The use of Trifluorothymine has been found to be more effective than other treatments such as idoxuridine or vidarabine .
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Treatment of Metastatic Gastrointestinal Cancers
- Summary of Application : Trifluorothymine is used as a part of chemotherapy for certain types of metastatic gastrointestinal cancers .
- Methods of Application : It is administered orally as a part of a combination drug therapy .
- Results or Outcomes : The outcomes of this application would vary depending on the specific case and the overall treatment plan .
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Fluoropolymers in Biomedical Applications
- Summary of Application : Trifluorothymine, as a fluoropolymer, has unique physicochemical properties such as hydrophobicity and lipophobicity, good chemical stability and bio-inertness, low surface energy and phase segregation . These properties have led to its use in various biomedical applications, including gene delivery, cytosolic protein delivery, drug delivery, magnetic resonance imaging, photodynamic therapy, anti-fouling and anti-bacterial applications, and tissue engineering .
- Methods of Application : The specific methods of application would depend on the particular biomedical application. For example, in drug delivery, trifluorothymine could be incorporated into drug delivery systems to enhance their performance .
- Results or Outcomes : The outcomes of this application would vary depending on the specific case and the overall treatment plan .
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Vibrational Spectrum Studies
- Summary of Application : Trifluorothymine has been used in studies investigating the effects of intermolecular hydrogen bonding on the vibrational spectrum .
- Methods of Application : The experimental and theoretical vibrational spectra of trifluorothymine were investigated using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectroscopy .
- Results or Outcomes : The results of these studies contribute to our understanding of molecular structure and can be used in the development of drugs and therapies .
properties
IUPAC Name |
5-(trifluoromethyl)-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F3N2O2/c6-5(7,8)2-1-9-4(12)10-3(2)11/h1H,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNPKIOZMGYQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40202304 | |
Record name | Trifluorothymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)uracil | |
CAS RN |
54-20-6 | |
Record name | 5-(Trifluoromethyl)uracil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trifluorothymine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054206 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-(Trifluoromethyl)uracil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Trifluorothymine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40202304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(trifluoromethyl)uracil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-(TRIFLUOROMETHYL)URACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U846R5P34 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.